molecular formula C18H30N4O2S B5604781 (4aS*,7aR*)-1-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-4-(3-methyl-2-buten-1-yl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide

(4aS*,7aR*)-1-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-4-(3-methyl-2-buten-1-yl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide

Cat. No. B5604781
M. Wt: 366.5 g/mol
InChI Key: ZUWMBIWKIJUIRF-MSOLQXFVSA-N
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Description

The compound belongs to a class of chemicals that are often synthesized for their potential biological activities and unique chemical properties. The compound's structure suggests it's a derivative of pyrazine, a heterocyclic aromatic organic compound, with specific substituents that could influence its reactivity and physical properties.

Synthesis Analysis

The synthesis of related compounds often involves multi-component reactions (MCRs) that allow for the efficient formation of complex molecules from simpler precursors in a single reaction vessel. An example is the use of dibromo-chloro-sulfonamide derivatives as catalysts for the synthesis of pyran, pyranopyrazole, and phthalazine derivatives in aqueous media, demonstrating principles of green chemistry and efficiency (Khazaei et al., 2015).

Molecular Structure Analysis

The molecular structure of similar compounds has been elucidated using techniques such as X-ray diffraction analysis, which provides detailed information on the arrangement of atoms within a molecule and can reveal insights into the compound's reactivity and interactions with other molecules. For instance, the study of substituted pyrazolo[1,5-a]pyrimidines has shown the importance of molecular structure in understanding the reaction mechanisms (Chimichi et al., 1996).

Chemical Reactions and Properties

The reactivity of pyrazole derivatives, including those with complex substituents, can be influenced by the nature of the substituents and the molecular framework. Reactions can include conjugate additions, oxidation, and cyclizations, which are fundamental in modifying the compound's chemical properties for potential applications. For instance, the synthesis and reactions of isopropylidene pyrazolinones highlight the impact of steric hindrance on reactivity (Deruiter et al., 1987).

properties

IUPAC Name

(4aR,7aS)-1-(3-methylbut-2-enyl)-4-[(1-propan-2-ylpyrazol-4-yl)methyl]-2,3,4a,5,7,7a-hexahydrothieno[3,4-b]pyrazine 6,6-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H30N4O2S/c1-14(2)5-6-20-7-8-21(18-13-25(23,24)12-17(18)20)10-16-9-19-22(11-16)15(3)4/h5,9,11,15,17-18H,6-8,10,12-13H2,1-4H3/t17-,18+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUWMBIWKIJUIRF-MSOLQXFVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=C(C=N1)CN2CCN(C3C2CS(=O)(=O)C3)CC=C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)N1C=C(C=N1)CN2CCN([C@H]3[C@@H]2CS(=O)(=O)C3)CC=C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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